8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC15954433
Molecular Formula: C8H6ClN3O2
Molecular Weight: 211.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClN3O2 |
|---|---|
| Molecular Weight | 211.60 g/mol |
| IUPAC Name | 8-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H6ClN3O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,10H2,(H,13,14) |
| Standard InChI Key | APVAQJYFHIGLBA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)N |
Introduction
Chemical Synthesis and Optimization
Conventional Multi-Step Synthesis
The synthesis of 8-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves condensation reactions between bromopyruvic acid and substituted 2-aminopyridines. A representative protocol combines bromopyruvic acid with 5-amino-3-chloropyridine in dimethylformamide (DMF) at 125°C under nitrogen atmosphere, followed by acid hydrolysis to yield the carboxylic acid derivative . Key steps include:
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Cyclization: Bromopyruvic acid reacts with the amino group of pyridine to form the imidazo[1,2-a]pyridine core.
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Functionalization: Chloro and amino groups are introduced via halogenation and amination reactions, respectively.
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Purification: High-performance liquid chromatography (HPLC) or recrystallization ensures >95% purity .
Continuous Flow Synthesis
Recent advances employ microreactor technology to enhance efficiency. In a fully automated system, streams of bromopyruvic acid and 2-aminopyridine derivatives are mixed in a 1.0 mL glass reactor at 125°C with a residence time of 10 minutes. This method achieves a 65% yield and reduces reaction time to 20 minutes per batch .
Table 1: Synthesis Conditions for 8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic Acid
| Parameter | Value | Source |
|---|---|---|
| Temperature | 125°C | |
| Solvent | DMF | |
| Residence Time | 10–20 minutes | |
| Yield | 65–72% | |
| Purity | >95% (HPLC) |
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s IUPAC name is 8-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, with the SMILES notation C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)N. Key features include:
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Planar heterocyclic core: Facilitates π-π stacking interactions in biological targets.
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Electron-withdrawing groups: The chloro substituent enhances stability, while the carboxylic acid enables salt formation .
Spectral Data
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¹H NMR (DMSO-d₆): δ 8.30 (s, 1H), 8.01 (s, 1H), 6.25 (m, 3H) .
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¹³C NMR: Peaks at 163.8, 138.3, and 112.0 ppm confirm the carboxylic acid and aromatic carbons .
Biological Activities and Mechanisms
Anticancer Applications
Imidazo[1,2-a]pyridines are explored as PI3Kα inhibitors, with 2,6,8-substituted derivatives showing nanomolar IC₅₀ values in breast cancer models . The amino and chloro groups enhance target binding, while the carboxylic acid improves solubility for formulation .
Table 2: Biological Activities of Structural Analogs
| Compound | Activity (MIC/IC₅₀) | Target | Source |
|---|---|---|---|
| IPA-15 (carboxamide) | 0.10 μM (Mtb H37Rv) | QcrB | |
| PI3Kα inhibitor (6-Cl) | 12 nM (MCF-7 cells) | PI3Kα |
Applications in Drug Discovery
Fragment-Based Drug Design (FBDD)
The compound’s rigid scaffold and multiple functional groups make it a valuable fragment for constructing covalent inhibitors. Its carboxylic acid group allows conjugation to pharmacophores, enabling library diversification .
Metabolic Stability Optimization
Incorporating the chloro substituent reduces oxidative metabolism in liver microsomes, as demonstrated in related imidazo[1,2-a]pyridines . This property enhances pharmacokinetic profiles in preclinical models.
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